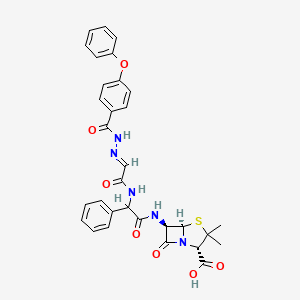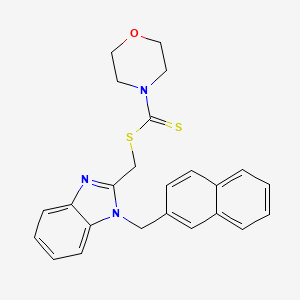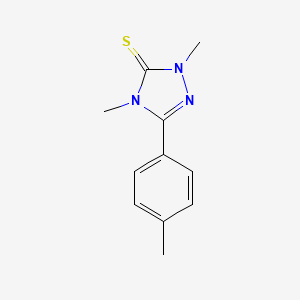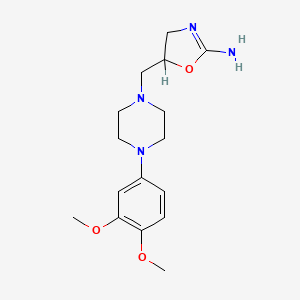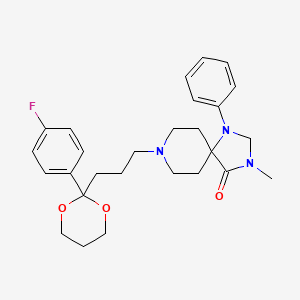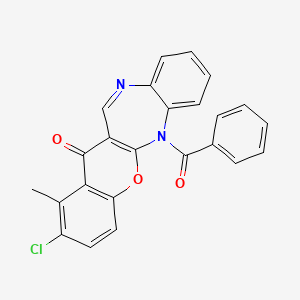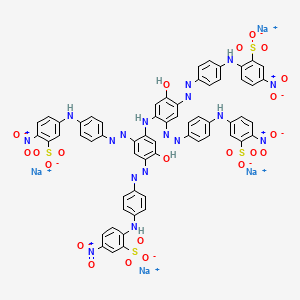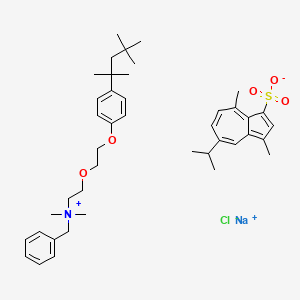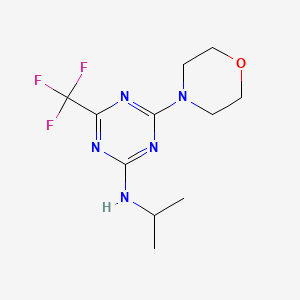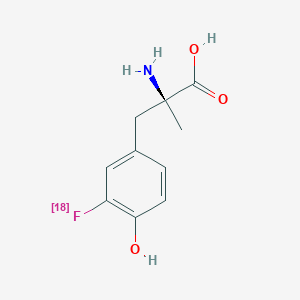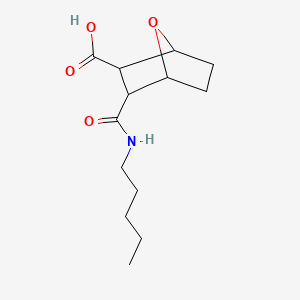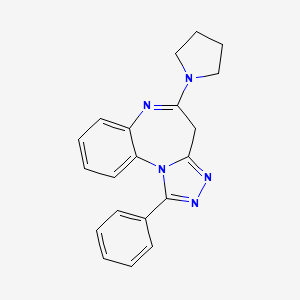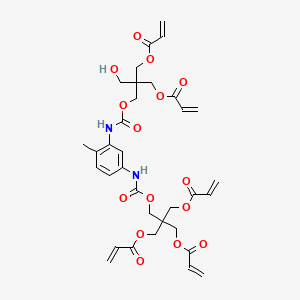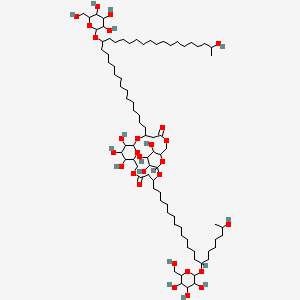
Tritriacontanoic acid, 3-((6-O-(3,17-bis(beta-D-glucopyranosyloxy)-1-oxotetracosyl)-beta-Dglucopyranosyl)oxy)-17(beta-D-glucopyranosyloxy)-32-hydroxy-, intramol. ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritriacontanoic acid, 3-((6-O-(3,17-bis(beta-D-glucopyranosyloxy)-1-oxotetracosyl)-beta-Dglucopyranosyl)oxy)-17(beta-D-glucopyranosyloxy)-32-hydroxy-, intramol ester is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and esterification. The specific synthetic route would depend on the availability of starting materials and the desired purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and chromatography for purification. The reaction conditions would need to be optimized for yield and efficiency, often involving high temperatures and pressures, as well as the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Substitution reactions might occur at the glucopyranosyl groups or the ester linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Conditions for substitution reactions might involve nucleophiles like halides or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology
In biological research, it might be studied for its potential effects on cellular processes, given its multiple glucopyranosyl groups which are known to interact with biological molecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity similar to other glucopyranosyl-containing compounds.
Industry
In industry, it might find applications in the production of pharmaceuticals, cosmetics, or as a specialty chemical in various manufacturing processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors. The glucopyranosyl groups could facilitate binding to these targets, while the long carbon chain might influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tritriacontanoic acid: A simpler version of the compound without the glucopyranosyl groups.
Glucopyranosyl esters: Compounds with similar glucopyranosyl groups but different carbon chain lengths or structures.
Uniqueness
The unique combination of a long carbon chain with multiple glucopyranosyl groups and a hydroxyl group makes this compound distinct. This structure could confer unique properties, such as specific biological activity or solubility characteristics.
Eigenschaften
CAS-Nummer |
214417-77-3 |
|---|---|
Molekularformel |
C83H154O28 |
Molekulargewicht |
1600.1 g/mol |
IUPAC-Name |
9,10,11,20,21,22-hexahydroxy-3-[31-hydroxy-15-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydotriacontyl]-14-[20-hydroxy-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione |
InChI |
InChI=1S/C83H154O28/c1-56(86)42-34-27-21-15-9-4-3-5-10-16-22-28-36-44-58(104-80-76(98)72(94)68(90)62(52-84)108-80)45-37-29-23-17-11-6-7-12-19-25-31-39-48-60-50-66(88)102-54-65-71(93)75(97)79(101)83(111-65)107-61(51-67(89)103-55-64-70(92)74(96)78(100)82(106-60)110-64)49-40-32-26-20-14-8-13-18-24-30-38-46-59(47-41-33-35-43-57(2)87)105-81-77(99)73(95)69(91)63(53-85)109-81/h56-65,68-87,90-101H,3-55H2,1-2H3 |
InChI-Schlüssel |
JPJDYIHTPBCBIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCC(CCCCCC(C)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


